3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid
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Overview
Description
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a carbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid typically involves multiple steps, starting with the nitration of 4-methoxyaniline to introduce the nitro group This is followed by the protection of the amine group and subsequent acylation to form the carbamoyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and acylation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the carbamoyl group could yield a variety of functionalized derivatives.
Scientific Research Applications
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbamoyl groups can also modulate the compound’s interactions with enzymes and receptors, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzoic acid: Similar structure but lacks the carbamoyl and propanoic acid groups.
3-Nitro-4-methoxyaniline: Similar structure but lacks the carbamoyl and propanoic acid groups.
N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure but has an acetamide group instead of a carbamoyl group.
Uniqueness
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is unique due to the presence of both the carbamoyl and propanoic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxy-3-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-9-3-2-7(6-8(9)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSZQYOPWBASIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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